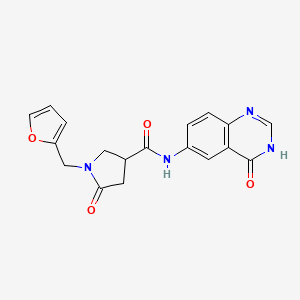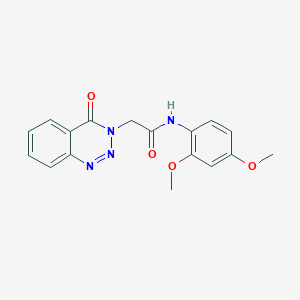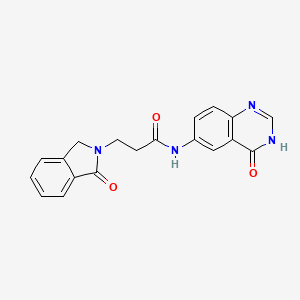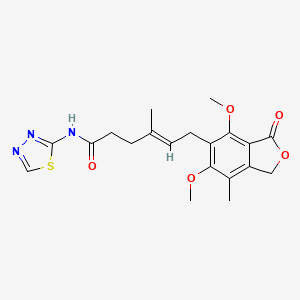![molecular formula C17H20N4O2S B11006924 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11006924.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide is a fascinating compound with a complex structure. Let’s break it down:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]: This part of the compound contains a thiadiazole ring with a methoxymethyl group attached to the fifth position.
4-(1-methyl-1H-indol-3-yl)butanamide: Here, we have an indole ring (a common aromatic heterocycle) connected to a butanamide group.
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups:
Oxidation: The methoxymethyl group could be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Substitution reactions may occur at the indole nitrogen or the thiadiazole ring.
Common Reagents and Conditions: These would depend on the specific reaction, but typical reagents include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (though further studies are needed).
Industry: Perhaps as a precursor for specialized materials.
Mechanism of Action
Unfortunately, detailed information about its mechanism of action is scarce. understanding its interactions with cellular pathways and molecular targets would be crucial for therapeutic development.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can explore related compounds:
Indole derivatives: These share the indole ring and exhibit diverse biological activities.
1,3,4-Thiadiazoles: Investigating other thiadiazole-containing compounds may reveal similarities or differences.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C17H20N4O2S/c1-21-10-12(13-7-3-4-8-14(13)21)6-5-9-15(22)18-17-20-19-16(24-17)11-23-2/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,18,20,22) |
InChI Key |
MFQBDMLEDKWVGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11006844.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B11006859.png)


![methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate](/img/structure/B11006874.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006878.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11006879.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11006883.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11006895.png)
![1-(4-chlorophenyl)-4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11006903.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11006921.png)

![4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B11006932.png)
